![molecular formula C25H23N5O4 B2426678 2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate CAS No. 403731-98-6](/img/no-structure.png)
2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate
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Overview
Description
The compound is a complex organic molecule that appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used as building blocks in medicinal chemistry .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The presence of the nitrogen atoms can result in interesting chemical properties, such as the ability to act as a base and form hydrogen bonds .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, due to the presence of the nitrogen atoms and the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitrogen atoms in the pyrazole ring can result in the compound being a base and being able to form hydrogen bonds .Scientific Research Applications
Antiviral Activity
Indole derivatives have garnered attention for their antiviral potential. Specifically, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibit inhibitory activity against influenza A. Notably, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated promising results with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
Antimalarial Activity
Although not directly related to the mentioned compound, indole derivatives have been investigated for their antimalarial effects. They may interfere with Plasmodium parasites’ survival and replication, offering hope for malaria treatment.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
For example, indole derivatives can influence pathways related to oxidative stress and acetylcholine hydrolysis .
Result of Action
Similar compounds have been reported to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenol, which is synthesized from 2-hydroxybenzaldehyde, p-toluidine, malononitrile, and ammonium acetate. The second intermediate is morpholine-4-carboxylic acid, which is synthesized from morpholine and chloroacetic acid. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "p-toluidine", "malononitrile", "ammonium acetate", "morpholine", "chloroacetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Step 1: Synthesis of 2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenol", "a. Dissolve 2-hydroxybenzaldehyde (1.0 equiv), p-toluidine (1.2 equiv), and malononitrile (1.2 equiv) in ethanol.", "b. Add ammonium acetate (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "c. Filter the resulting solid and wash with ethanol to obtain the product.", "Step 2: Synthesis of morpholine-4-carboxylic acid", "a. Dissolve morpholine (1.0 equiv) in water.", "b. Add chloroacetic acid (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "c. Adjust the pH of the reaction mixture to 7 using sodium hydroxide.", "d. Filter the resulting solid and wash with water to obtain the product.", "Step 3: Coupling of intermediates", "a. Dissolve 2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenol (1.0 equiv) and morpholine-4-carboxylic acid (1.2 equiv) in dichloromethane.", "b. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "c. Filter the resulting solid and wash with dichloromethane to obtain the final product." ] } | |
CAS RN |
403731-98-6 |
Product Name |
2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate |
Molecular Formula |
C25H23N5O4 |
Molecular Weight |
457.49 |
IUPAC Name |
[2-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C25H23N5O4/c1-15-6-8-16(9-7-15)22-21-20(18(14-26)23(27)34-24(21)29-28-22)17-4-2-3-5-19(17)33-25(31)30-10-12-32-13-11-30/h2-9,20H,10-13,27H2,1H3,(H,28,29) |
InChI Key |
OFHPOESNWYHMFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4OC(=O)N5CCOCC5 |
solubility |
not available |
Origin of Product |
United States |
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